![molecular formula C11H14ClNO B3037010 2-chloro-N-(2,5-dimethylphenyl)propanamide CAS No. 400755-56-8](/img/structure/B3037010.png)
2-chloro-N-(2,5-dimethylphenyl)propanamide
Description
The compound 2-chloro-N-(2,5-dimethylphenyl)propanamide is a derivative of propanamide with a chlorine atom and a dimethylphenyl group attached to the structure. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some properties and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as N-(2-chlorophenyl)-(1-propanamide), involves standard synthetic methods followed by purification through repeated crystallization . Single crystals suitable for characterization are typically grown using the slow evaporation technique . This suggests that a similar approach could be employed for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques, including UV-Vis, IR, NMR, and powder XRD . These methods help in understanding the arrangement of atoms within the molecule and can be used to infer the structure of this compound.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound of interest. However, studies on related compounds involve spectroscopic investigations to understand the influence of substituents on the characteristic frequencies of the amide group . This information can be useful in predicting the reactivity of the amide group in this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For instance, the dielectric and optical properties of N-(2 chlorophenyl)-(1-propanamide) have been analyzed, revealing information about optical transmission, band gap, and the influence of frequency and temperature on dielectric constants . The nonlinear optical properties and second harmonic generation capabilities have also been characterized . These findings can provide a basis for understanding the properties of this compound.
Relevant Case Studies
While the provided papers do not include case studies on the exact compound of interest, they do offer insights into the characterization and properties of structurally related compounds. For example, the herbicidal activity of a related compound has been assessed, indicating potential applications in agriculture . Additionally, molecular docking studies have been conducted to explore the biological activities of similar compounds .
properties
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-4-5-8(2)10(6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQOYYSGXWMEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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